molecular formula C15H15N3S B1226866 2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile

2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile

Cat. No. B1226866
M. Wt: 269.4 g/mol
InChI Key: GERXZJXJRKYFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile is a member of indoles.

Scientific Research Applications

Structural and Chemical Properties

  • Thiomethyl Derivatives : The compound, being a thiomethyl derivative of tetracyanoquinodimethane, exhibits interesting structural properties. It belongs to the point group C i and is nearly planar except for certain atoms. The molecular structure experiences distortion near the cyano groups due to steric repulsion. This structural feature is critical for understanding its chemical behavior and potential applications in materials science (Mizuguchi, Zambounis & Rihs, 1994).

Chemical Reactions and Synthesis

  • Hydroamination Reactions : Hydroamination of compounds related to 2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile has been studied, demonstrating its reactivity under mild conditions. This research is important for developing new methods in organic synthesis and potentially for the synthesis of biologically active compounds (Sobenina et al., 2010).

Biological Activities and Applications

  • Antibacterial Activities : The study of thiophenes, including compounds similar to the one , reveals significant antibacterial properties. These findings are crucial for drug discovery and development, particularly in the fight against bacterial infections (Al-Adiwish et al., 2012).
  • Antimicrobial Activities : Research involving 2-arylhydrazononitriles, closely related to the compound , has shown promising antimicrobial activities. This includes effectiveness against Gram-negative bacteria, Gram-positive bacteria, and yeast, highlighting its potential in therapeutic applications (Behbehani et al., 2011).

Material Science and Coordination Chemistry

  • Luminescent Properties : The study of multidentate ligands related to the compound has revealed interesting luminescent properties. This research is significant for the development of new materials in optoelectronics and photophysics (Jin et al., 2013).

Pharmaceutical Research

  • Synthesis of Novel Compounds : Research on oxadiazolyl-2-oxoindolinylidene propane hydrazides, which are structurally related, has been conducted for anti-inflammatory and analgesic activities. This indicates the potential of similar compounds in the development of new pharmaceutical agents (Kerzare et al., 2016).

properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

2-[prop-2-enylsulfanyl(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C15H15N3S/c1-2-7-19-15(12(9-16)10-17)14-8-11-5-3-4-6-13(11)18-14/h2,8,18H,1,3-7H2

InChI Key

GERXZJXJRKYFKX-UHFFFAOYSA-N

SMILES

C=CCSC(=C(C#N)C#N)C1=CC2=C(N1)CCCC2

Canonical SMILES

C=CCSC(=C(C#N)C#N)C1=CC2=C(N1)CCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile
Reactant of Route 2
2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile
Reactant of Route 3
2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile
Reactant of Route 4
2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile
Reactant of Route 5
Reactant of Route 5
2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile
Reactant of Route 6
2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.